molecular formula C10H17NO3S B13528388 [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide

[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide

Cat. No.: B13528388
M. Wt: 231.31 g/mol
InChI Key: SBLUNABTQYDFJM-OIBJUYFYSA-N
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Description

[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide is a complex organic compound with a unique bicyclic structure. This compound is known for its stability and reactivity, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide typically involves the reaction of camphor derivatives with sulfonamide reagents under controlled conditions. The process often requires the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • [(1S,4R)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide
  • [(1S,4S)-7,7-Dimethyl-2,3-dioxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide

Uniqueness

[(1S,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-YL]methanesulfonamide is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and stability compared to similar compounds .

Properties

Molecular Formula

C10H17NO3S

Molecular Weight

231.31 g/mol

IUPAC Name

[(1S,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonamide

InChI

InChI=1S/C10H17NO3S/c1-9(2)7-3-4-10(9,8(12)5-7)6-15(11,13)14/h7H,3-6H2,1-2H3,(H2,11,13,14)/t7-,10+/m0/s1

InChI Key

SBLUNABTQYDFJM-OIBJUYFYSA-N

Isomeric SMILES

CC1([C@H]2CC[C@]1(C(=O)C2)CS(=O)(=O)N)C

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N)C

Origin of Product

United States

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